molecular formula C24H19BrFNO4 B12306407 3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12306407
M. Wt: 484.3 g/mol
InChI Key: DVFUYONVXYLOHW-UHFFFAOYSA-N
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Description

N-Fmoc-3-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in peptide synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine typically involves multiple steps. The starting material is often 3-bromo-2-fluoroaniline, which undergoes a series of reactions including protection, bromination, and coupling with Fmoc-protected amino acids. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods: Industrial production of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to maintain consistency and high purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted phenylalanine derivatives, while coupling reactions produce peptides .

Scientific Research Applications

Chemistry: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is widely used in the synthesis of peptides and proteins.

Biology: In biological research, this compound is used to create modified peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These modified peptides help in understanding biological pathways and developing new therapeutic agents .

Medicine: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine derivatives are explored for their potential in drug development. They are used in the design of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and function. The bromine and fluorine atoms can enhance binding affinity and specificity to these targets .

Comparison with Similar Compounds

  • N-Fmoc-3-bromo-D-phenylalanine
  • N-Fmoc-2-fluoro-D-phenylalanine
  • N-Fmoc-3-chloro-2-fluoro-D-phenylalanine

Comparison: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric properties. Compared to N-Fmoc-3-bromo-D-phenylalanine, the additional fluorine atom enhances its reactivity and binding affinity. Similarly, compared to N-Fmoc-2-fluoro-D-phenylalanine, the bromine atom adds bulk and potential for further functionalization .

Properties

Molecular Formula

C24H19BrFNO4

Molecular Weight

484.3 g/mol

IUPAC Name

3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)

InChI Key

DVFUYONVXYLOHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O

Origin of Product

United States

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